molecular formula C27H23N5O5 B15004239 N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B15004239
M. Wt: 497.5 g/mol
InChI Key: YXYNARUNKLHSLS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core, substituted with various functional groups such as nitro, methyl, and benzodioxol. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like sodium metabisulphite. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the nitro group may also contribute to its biological activity by generating reactive oxygen species under certain conditions .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Properties

Molecular Formula

C27H23N5O5

Molecular Weight

497.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C27H23N5O5/c1-14-8-9-18(15(2)10-14)29-26(33)24-16(3)28-27-30-19-6-4-5-7-20(19)31(27)25(24)17-11-22-23(37-13-36-22)12-21(17)32(34)35/h4-12,25H,13H2,1-3H3,(H,28,30)(H,29,33)

InChI Key

YXYNARUNKLHSLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C)C

Origin of Product

United States

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